molecular formula C15H17NO7S2 B2419279 Methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 895261-25-3

Methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2419279
CAS No.: 895261-25-3
M. Wt: 387.42
InChI Key: AVRGNVYQVWQLOA-UHFFFAOYSA-N
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Description

“Methyl 3-{[(3,4,5-trimethoxyphenyl)amino]sulfonyl}thiophene-2-carboxylate” is a novel compound that has gained significant attention in the field of medicinal chemistry. It contains a trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .


Molecular Structure Analysis

The molecular formula of the compound is C15H17NO7S2, and it has a molecular weight of 387.42. It contains a trimethoxyphenyl (TMP) group, which is a six-membered electron-rich ring and is one of the most critical and valuable cores of a variety of biologically active molecules .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 3-{[(3,4,5-trimethoxyphenyl)amino]sulfonyl}thiophene-2-carboxylate” are not detailed in the available resources, compounds containing the TMP group have been known to exhibit diverse bioactivity effects .


Physical and Chemical Properties Analysis

The compound has a predicted density of 1.517±0.06 g/cm3, a melting point of 123-124 °C, a predicted boiling point of 428.3±55.0 °C, and a flash point of 212.8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates involves the reaction of 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles with methyl thioglycolate in the presence of triethylamine. This process represents a convenient route for producing 4-arylsulfonyl-3-carboxamidothiophenes, highlighting the compound's relevance in synthesizing complex thiophene derivatives (Stephens, Price, & Sowell, 1999).

Genotoxic and Carcinogenic Potentials

  • A study assessing the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives, including the assessment of methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate, used in vitro and in silico methodologies. The findings contribute to understanding the toxicological profiles of thiophene derivatives, important for pharmaceuticals, agrochemicals, or dyestuffs (Lepailleur et al., 2014).

Synthetic Applications

  • The Gewald reaction facilitates the formation of thiophene derivatives, indicating a broader synthetic utility for compounds like Methyl 3-{[(3,4,5-trimethoxyphenyl)amino]sulfonyl}thiophene-2-carboxylate in generating novel thiophene-based molecules with potential pharmaceutical applications (Abaee & Cheraghi, 2013).

Structural Analysis

  • Single crystal X-ray diffraction studies have been conducted on thiophene derivatives, offering insights into their molecular structure and contributing to the understanding of their chemical properties and potential applications in materials science (Ramazani et al., 2011).

Antimicrobial Activity

  • The synthesis and evaluation of novel 2-aminothiophene derivatives for their antimicrobial activity reveal the potential of thiophene derivatives in developing new antimicrobial agents, which could extend to compounds like Methyl 3-{[(3,4,5-trimethoxyphenyl)amino]sulfonyl}thiophene-2-carboxylate (Prasad et al., 2017).

Properties

IUPAC Name

methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO7S2/c1-20-10-7-9(8-11(21-2)13(10)22-3)16-25(18,19)12-5-6-24-14(12)15(17)23-4/h5-8,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRGNVYQVWQLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NS(=O)(=O)C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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